2-Bromo-5-iodo-3-methoxypyridin-4-ol
Overview
Description
2-Bromo-5-iodo-3-methoxypyridin-4-ol is a chemical compound with the molecular formula C6H5BrINO2 and a molecular weight of 329.92 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 2-Bromo-5-iodo-3-methoxypyridin-4-ol typically involves multi-step organic reactions. One common method is the halogenation of 3-methoxypyridin-4-ol, where bromine and iodine are introduced to the pyridine ring at specific positions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-iodo-3-methoxypyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-5-iodo-3-methoxypyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-3-methoxypyridin-4-ol depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating the formation of new bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-5-iodo-3-methoxypyridin-4-ol can be compared with other halogenated pyridine derivatives, such as:
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 2-Bromo-6-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
These compounds share similar structural features but differ in the position of the halogen and methoxy groups on the pyridine ring.
Properties
IUPAC Name |
2-bromo-5-iodo-3-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO2/c1-11-5-4(10)3(8)2-9-6(5)7/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNQRZEUIQCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C(C1=O)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289594 | |
Record name | 2-Bromo-5-iodo-3-methoxy-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-55-0 | |
Record name | 2-Bromo-5-iodo-3-methoxy-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-iodo-3-methoxy-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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